EN4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

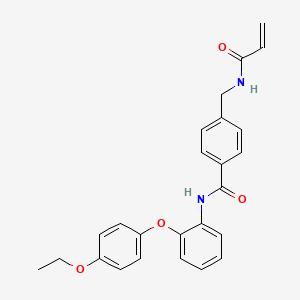

IUPAC Name |

N-[2-(4-ethoxyphenoxy)phenyl]-4-[(prop-2-enoylamino)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O4/c1-3-24(28)26-17-18-9-11-19(12-10-18)25(29)27-22-7-5-6-8-23(22)31-21-15-13-20(14-16-21)30-4-2/h3,5-16H,1,4,17H2,2H3,(H,26,28)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOWGKKELPCHEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)CNC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197824-15-9 | |

| Record name | N-[2-(4-ethoxyphenoxy)phenyl]-4-[(prop-2-enamido)methyl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Function of EN4 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EN4 is a synthetic, covalent ligand that demonstrates significant anti-cancer properties by targeting the MYC oncoprotein, a critical driver of tumorigenesis in a majority of human cancers.[1] Historically considered an "undruggable" target due to its intrinsically disordered nature, MYC's central role in regulating gene expression related to cell proliferation, metabolism, and survival has made it a high-priority target for therapeutic development.[2] This technical guide provides an in-depth overview of the function of this compound in cancer cells, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its impact on cellular signaling pathways.

Introduction to this compound

This compound is a small molecule identified through a cysteine-reactive covalent ligand screen.[2] It is designed to specifically target and covalently bind to a cysteine residue within the MYC protein, thereby inhibiting its oncogenic functions.[1][2] Notably, this compound is selective for the c-MYC isoform over N-MYC and L-MYC.[3][4] Its mechanism of action offers a promising strategy for the direct inhibition of MYC, a transcription factor that has remained elusive to conventional therapeutic interventions.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects through a multi-faceted mechanism centered on the direct inhibition of MYC activity.

Covalent Modification of MYC

This compound possesses a cysteine-reactive acrylamide "warhead" that enables it to form a covalent bond with a specific cysteine residue, Cysteine 171 (C171), located within an intrinsically disordered region of the c-MYC protein.[1][2][5] This covalent interaction is crucial for its inhibitory function.

Inhibition of MYC-MAX Dimerization and DNA Binding

MYC functions as a transcription factor by forming a heterodimer with its partner protein, MAX. This MYC/MAX complex then binds to specific DNA sequences known as E-boxes in the promoter regions of target genes, thereby activating their transcription.[2] this compound's covalent modification of MYC disrupts the ability of the MYC/MAX heterodimer to bind to its DNA consensus sequence.[1][2]

Reduction of MYC Thermal Stability

Treatment with this compound has been shown to decrease the thermal stability of both MYC and MAX proteins in cancer cells.[1][2] This suggests that the binding of this compound induces conformational changes that render the proteins more susceptible to denaturation.

Downregulation of MYC Transcriptional Activity and Target Genes

By preventing MYC/MAX from binding to DNA, this compound effectively inhibits the transcriptional activity of MYC.[1][2] This leads to the downregulation of a multitude of MYC target genes that are essential for cancer cell proliferation and survival, such as CDK2 and CDC25A.[3]

The signaling pathway illustrating this compound's mechanism of action is depicted below:

Caption: Mechanism of this compound action on the MYC signaling pathway.

Functional Effects of this compound on Cancer Cells

The inhibition of MYC by this compound translates into significant anti-proliferative and anti-tumorigenic effects.

Inhibition of Cancer Cell Proliferation

This compound treatment has been demonstrated to significantly impair the proliferation of cancer cells in a dose- and time-dependent manner.[2] For instance, in 231MFP breast cancer cells, this compound showed over 90% inhibition of proliferation at a concentration of 50 μM.[2][3]

Impairment of Tumorigenesis

In vivo studies using breast tumor xenograft models in mice have shown that administration of this compound can significantly attenuate tumor growth.[3][4] This provides strong evidence for its potential as a therapeutic agent.

Selective Effects on MYC-Dependent Cells

A key finding is that this compound selectively impairs the survival of cancer cells that are dependent on MYC for their growth.[2][4] In contrast, parental cell lines that are not reliant on MYC are largely unaffected, suggesting a therapeutic window for this compound.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound from published studies.

| In Vitro Assay | Cell Line | Parameter | Value | Reference |

| MYC/MAX DNA Binding Inhibition | - | IC50 | 6.7 μM | [3] |

| MYC Luciferase Reporter Activity | - | IC50 | 2.8 μM | [3] |

| Cell Proliferation Inhibition | 231MFP Breast Cancer | % Inhibition (at 50 μM) | >90% | [2][3] |

| In Vivo Study | Animal Model | Treatment | Outcome | Reference |

| Tumor Xenograft | 231MFP Breast Tumor | 50 mg/kg this compound (daily IP injection for 3 weeks) | Significantly attenuated tumor growth | [3] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the function of this compound.

Cysteine-Reactive Covalent Ligand Screen

-

Objective: To identify small molecules that covalently bind to cysteine residues in target proteins.

-

Methodology: A library of cysteine-reactive compounds (e.g., acrylamides and chloroacetamides) is screened for their ability to disrupt a specific protein-protein or protein-DNA interaction in vitro.[2][5] In the case of this compound, the screen aimed to identify compounds that could disrupt the binding of the MYC/MAX complex to its DNA consensus sequence.[1][2]

MYC/MAX DNA Binding Assay

-

Objective: To quantify the inhibitory effect of a compound on the binding of the MYC/MAX heterodimer to its DNA target.

-

Methodology: An enzyme-linked immunosorbent assay (ELISA)-based format is typically used. A biotinylated DNA duplex containing the E-box consensus sequence is immobilized on a streptavidin-coated plate. Recombinant MYC and MAX proteins are pre-incubated with the test compound (e.g., this compound) and then added to the plate. The amount of bound MYC/MAX is detected using specific antibodies and a colorimetric substrate.[3]

Cellular Thermal Shift Assay (CETSA)

-

Objective: To assess the direct binding of a ligand to its target protein in a cellular context by measuring changes in the protein's thermal stability.

-

Methodology: Cancer cells are treated with the test compound or a vehicle control. The cells are then heated to various temperatures, leading to the denaturation and precipitation of proteins. The soluble protein fraction at each temperature is collected and analyzed by Western blotting using an antibody specific for the target protein (e.g., MYC). Ligand binding typically increases the thermal stability of the target protein.[1][3]

Cell Proliferation Assay

-

Objective: To measure the effect of a compound on the growth of cancer cells over time.

-

Methodology: Cancer cells are seeded in multi-well plates and treated with various concentrations of the test compound. Cell proliferation is assessed at different time points using methods such as the CyQUANT assay, which measures cellular DNA content, or by counting cell numbers.[2][3]

Tumor Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

-

Methodology: Immune-deficient mice are subcutaneously injected with human cancer cells. Once tumors are established, the mice are treated with the test compound (e.g., this compound via intraperitoneal injection) or a vehicle control. Tumor volume is measured regularly to assess the effect of the treatment on tumor growth.[3][4]

The workflow for the discovery and validation of this compound is illustrated below:

Caption: Experimental workflow for the discovery and validation of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the quest to directly target the MYC oncoprotein. Its covalent mechanism of action and demonstrated efficacy in preclinical models highlight its potential as a novel therapeutic agent for a wide range of cancers. Future research will likely focus on optimizing the pharmacological properties of this compound and its analogs to improve potency and reduce potential off-target effects. Furthermore, exploring combinatorial therapies where this compound is used in conjunction with other anti-cancer agents could provide synergistic effects and overcome mechanisms of drug resistance. The successful development of this compound and similar compounds could usher in a new era of targeted therapies for MYC-driven malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a Functional Covalent Ligand Targeting an Intrinsically Disordered Cysteine Within MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Frontiers | Targeting MYCN in Pediatric and Adult Cancers [frontiersin.org]

An In-depth Technical Guide to the Mechanism of Action of EN4, a Covalent Inhibitor of c-MYC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of EN4, a novel covalent inhibitor of the c-MYC oncoprotein. The document details the molecular interactions, downstream cellular effects, and key experimental data supporting its activity. Methodologies for critical experiments are provided to enable replication and further investigation by the research community.

Core Mechanism of Action

This compound is a covalent ligand that directly targets the c-MYC protein, a transcription factor that is a critical driver in a majority of human cancers.[1][2] Historically, c-MYC has been considered an "undruggable" target due to its largely intrinsically disordered structure and lack of well-defined binding pockets.[1][2] this compound represents a significant advancement by demonstrating the ability to covalently modify a specific residue within a disordered region of c-MYC, leading to the inhibition of its transcriptional activity.[1]

The primary mechanism of action of this compound involves the following key steps:

-

Covalent Modification: this compound specifically and covalently binds to Cysteine 171 (C171) located within an intrinsically disordered region of the c-MYC protein.[1][3]

-

Inhibition of MYC/MAX Heterodimerization and DNA Binding: The c-MYC protein must form a heterodimer with its partner, MAX, to effectively bind to E-box DNA sequences and activate gene transcription.[4] this compound's binding to C171 disrupts the ability of the MYC/MAX complex to bind to its consensus DNA sequence.[3]

-

Inhibition of Transcriptional Activity: By preventing DNA binding, this compound effectively inhibits the transcriptional activation of MYC target genes.[1][3]

-

Downregulation of MYC Target Genes: Consequently, the protein levels of genes regulated by MYC, such as CDK2 and CDC25A which are involved in cell cycle progression, are significantly reduced.[3]

-

Impairment of Tumorigenesis: The culmination of these effects is a dose-dependent inhibition of cancer cell proliferation and the attenuation of tumor growth in vivo.[1][3]

This compound exhibits selectivity for c-MYC over other MYC family members like N-MYC and L-MYC.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of this compound.

| In Vitro Activity | IC50 Value | Reference |

| MYC/MAX binding to E-box DNA consensus sequence | 6.7 µM | [3] |

| MYC luciferase reporter activity | 2.8 µM | [3] |

| Cell-Based Assay Activity | Concentration | Effect | Cell Line | Duration | Reference |

| Inhibition of cell proliferation | 50 µM | >90% inhibition | 231MFP breast cancer | 72 hours | [3] |

| Reduction of MYC-regulated target gene protein levels (CDK2, CDC25A) | 50 µM | Significant decrease | Not specified | 60 hours | [3] |

| Reduction of MYC thermal stability | 50 µM | Significant reduction | 231MFP breast cancer | 2 hours | [3] |

| In Vivo Activity | Dosage | Administration | Effect | Model | Duration | Reference |

| Attenuation of tumor growth | 50 mg/kg | Daily intraperitoneal injection | Significantly attenuated tumor growth | 231MFP breast tumor xenograft mice | 3 weeks | [3] |

Signaling Pathway Diagrams

The following diagrams illustrate the c-MYC signaling pathway and the mechanism of inhibition by this compound.

Caption: The c-MYC signaling pathway leading to cell proliferation.

Caption: this compound covalently modifies c-MYC to inhibit its function.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MYC/MAX DNA Binding Assay (In Vitro)

This protocol outlines a method to assess the inhibitory effect of this compound on the binding of the MYC/MAX heterodimer to its DNA consensus sequence.

Caption: Workflow for the MYC/MAX DNA binding assay.

Detailed Methodology:

-

Protein Expression and Purification: Recombinant human c-MYC and MAX proteins are expressed and purified using standard molecular biology techniques.

-

Heterodimer Formation: Equimolar concentrations of c-MYC and MAX are incubated together in a suitable binding buffer (e.g., containing Tris-HCl, KCl, MgCl2, DTT, and glycerol) to allow for the formation of the heterodimer.

-

Compound Incubation: The MYC/MAX complex is incubated with a serial dilution of this compound (or vehicle control) for a predetermined time to allow for covalent modification.

-

DNA Binding Reaction: A labeled DNA probe (e.g., biotinylated or radiolabeled) containing the E-box consensus sequence (CACGTG) is added to the reaction mixture.

-

Equilibration: The reaction is incubated to allow the binding of the MYC/MAX heterodimer to the DNA probe to reach equilibrium.

-

Detection of Binding: The amount of MYC/MAX-DNA complex is quantified. This can be achieved using various methods such as Electrophoretic Mobility Shift Assays (EMSA), filter binding assays, or AlphaScreen technology.

-

Data Analysis: The data is normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response curve to a suitable model.

MYC Luciferase Reporter Assay (Cell-Based)

This assay measures the ability of this compound to inhibit MYC-dependent transcriptional activity within a cellular context.

Caption: Workflow for the MYC luciferase reporter assay.

Detailed Methodology:

-

Cell Culture and Transfection: A suitable human cell line is cultured and co-transfected with two plasmids: one that drives the expression of c-MYC and another that contains a luciferase reporter gene under the control of a promoter with multiple E-box elements. A control reporter (e.g., Renilla luciferase) can also be co-transfected for normalization.

-

Compound Treatment: After transfection, the cells are treated with a serial dilution of this compound or a vehicle control.

-

Incubation: The treated cells are incubated for a period sufficient to allow for changes in gene expression and protein levels (e.g., 24-48 hours).

-

Cell Lysis: The cells are washed and then lysed using a suitable lysis buffer.

-

Luminescence Measurement: The cell lysate is transferred to a luminometer plate, and the appropriate luciferase substrate is added. The resulting luminescence is measured.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal (if used) or to a measure of cell viability (e.g., from a parallel MTS assay) to account for non-specific toxicity. The IC50 value is determined from the dose-response curve.

Western Blotting for MYC Target Genes

This protocol is used to determine the effect of this compound on the protein levels of downstream targets of MYC.

Detailed Methodology:

-

Cell Culture and Treatment: 231MFP breast cancer cells are seeded and allowed to adhere. The cells are then treated with 50 µM this compound or vehicle control for 60 hours.[3]

-

Protein Extraction: Following treatment, the cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against CDK2, CDC25A, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified, and the levels of the target proteins are normalized to the loading control.

In Vivo Tumor Xenograft Study

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.

Detailed Methodology:

-

Cell Implantation: 231MFP breast cancer cells are implanted subcutaneously into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, at which point the mice are randomized into treatment and control groups.

-

Compound Administration: The treatment group receives daily intraperitoneal injections of this compound at a dose of 50 mg/kg.[3] The control group receives vehicle injections.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the 3-week treatment period.[3]

-

Endpoint and Analysis: At the end of the study, the tumors are excised and weighed. The anti-tumor efficacy is determined by comparing the tumor growth in the this compound-treated group to the vehicle-treated group.

References

- 1. Discovery of a Covalent Ligand Targeting an Intrinsically Disordered Cysteine Within MYC - OAK Open Access Archive [oak.novartis.com]

- 2. Discovery of a Functional Covalent Ligand Targeting an Intrinsically Disordered Cysteine within MYC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Small Molecule Inhibitors of Myc/Max Dimerization and Myc-induced Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Enolase 4 (ENO4) in Glycolysis: A Specialized Function Beyond Canonical Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Enolases are critical metalloenzymes that catalyze the reversible dehydration of 2-phospho-D-glycerate (2-PGA) to the high-energy intermediate phosphoenolpyruvate (PEP) in the penultimate step of glycolysis[1][2][3]. The enolase family in vertebrates comprises four isozymes (ENO1, ENO2, ENO3, and ENO4), each with distinct tissue-specific expression and functional roles. While ENO1, ENO2, and ENO3 are well-characterized for their contributions to ubiquitous, neuronal, and muscle glycolysis, respectively, ENO4 presents a unique and specialized case[4][5]. This technical guide synthesizes the current understanding of ENO4, moving beyond its predicted role in general glycolysis to its experimentally verified function in specialized cellular processes. Evidence indicates that ENO4 is not a primary contributor to global cytosolic glycolysis but is instead essential for localized energy production required for the motility of sperm flagella and other motile cilia. Its function is tightly regulated through a unique maturation process involving proteolytic cleavage, which is critical for its activity. This guide provides a detailed overview of ENO4's molecular biology, functional mechanism, associated pathologies, and key experimental protocols for its study.

Introduction to the Enolase Family

Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate, generating ATP and NADH for cellular energy[3]. The enzyme enolase (EC 4.2.1.11) is indispensable for this process[1]. Vertebrates have evolved four distinct enolase isozymes, encoded by different genes, to meet the specific metabolic demands of various tissues[4].

-

ENO1 (Alpha-enolase): Expressed ubiquitously in most adult tissues and plays a "housekeeping" role in glycolysis. It is also known for its "moonlighting" functions in transcriptional regulation and as a plasminogen receptor, with implications in cancer progression[5][6][7].

-

ENO2 (Gamma-enolase): Predominantly found in neurons and neuroendocrine tissues, where it is often referred to as neuron-specific enolase (NSE). Its levels are used as a diagnostic marker for neuronal damage and certain types of cancer[4][5][6].

-

ENO3 (Beta-enolase): Primarily restricted to skeletal and cardiac muscle tissue, where energy demands fluctuate dramatically[4][5].

-

ENO4 (Enolase 4): Initially predicted to have phosphopyruvate hydratase activity and participate in glycolysis, its role is now understood to be highly specialized[8][9][10][11].

ENO4: A Specialized Glycolytic Enzyme

Contrary to the broad expression of other enolases, ENO4 expression is highly restricted. It is found specifically in cells requiring motile cilia and flagella, such as spermatogenic cells in the testes and ependymal cells lining the brain ventricles[4]. This specific localization is the first key indicator of its specialized function.

Gene, Protein, and Localization

ENO4, also known as Enolase Family Member 4, is a protein-coding gene predicted to possess phosphopyruvate hydratase activity[8][9]. Subcellularly, it has been localized to the cytosol and vesicles, with a distinct enrichment in motile cilia[8][12][13][14]. This localization is critical for its function, suggesting it provides ATP directly where it is needed for ciliary and flagellar movement, a process termed "flagellar glycolysis"[4].

The Glycolytic Pathway Context

All enolases catalyze the same core reaction. However, the context in which ENO4 performs this function differs significantly from its counterparts. It is a key component of the "pay-off" phase of glycolysis, which generates ATP[3][4].

The Unique Maturation and Activation of ENO4

A critical aspect of ENO4 regulation and function is its post-synthesis processing. Unlike other enolases, ENO4 requires proteolytic cleavage to become fully active.

The Role of Hoatzin (HOATZ)

Research has identified a vertebrate-specific protein, Hoatzin (HOATZ), as a key mediator of ENO4 maturation[4]. The process is as follows:

-

Synthesis: ENO4 is synthesized as an inactive precursor protein of approximately 70 kDa.

-

Interaction: The ENO4 precursor interacts, either directly or indirectly, with HOATZ.

-

Cleavage: This interaction facilitates the proteolytic cleavage of ENO4 into its mature, active form of approximately 60 kDa.

-

Function: The mature ENO4 is then able to efficiently catalyze its glycolytic reaction within the flagellum to produce ATP for motility.

In the absence of HOATZ, the immature form of ENO4 accumulates in abnormal cytoplasmic clusters in developing spermatids, leading to disorganized axonemes, collapsed flagella, and consequently, male infertility[4].

Quantitative Data

Specific enzymatic kinetic data for human ENO4 (e.g., Kcat, Km) is not extensively documented in publicly available literature. The study of ENO4 has focused more on its physiological role and processing. However, general properties and the reaction catalyzed are known.

Table 1: General Properties of the Enolase Reaction

| Parameter | Description |

|---|---|

| Substrate | 2-phospho-D-glycerate (2-PGA) |

| Product | Phosphoenolpyruvate (PEP) |

| Reaction Type | Dehydration (Lyase activity) |

| Cofactors | Two divalent metal cations (typically Mg²⁺) are required per active site. One "conformational" ion binds the substrate, and one "catalytic" ion participates in the reaction[3][5]. |

| Inhibitors | Fluoride is a known competitive inhibitor that forms a complex with magnesium and phosphate in the active site[5]. |

Table 2: Known Characteristics of Human ENO4

| Characteristic | Value / Description | Reference |

|---|---|---|

| Gene Symbol | ENO4 | [8] |

| NCBI Gene ID | 387712 | [9][11] |

| Aliases | C10orf134, ENOS | [8] |

| Precursor Protein Size | ~70 kDa | [4] |

| Mature Protein Size | ~60 kDa | [4] |

| Key Interacting Partner | HOATZ (Hoatzin) | [4] |

| Pathology Link | Male Infertility, Primary Open-Angle Glaucoma (putative) |[9][11] |

Experimental Protocols for Studying ENO4

Investigating the specific functions of ENO4 requires a combination of enzymatic, molecular, and cellular biology techniques.

Protocol: Enolase Enzymatic Activity Assay

This protocol describes a coupled enzyme assay to measure enolase activity in cell or tissue lysates by monitoring the consumption of NADH at 340 nm or the generation of a fluorometric product. This method is adapted from commercially available kits and published protocols[15][16].

Methodology:

-

Sample Preparation:

-

Harvest cells or tissue and wash with ice-cold PBS.

-

Add 0.5 mL of lysis buffer (e.g., RIPA or a buffer from a commercial kit like MAK178) and scrape/homogenize the sample[15].

-

Sonicate the lysate to ensure complete cell disruption and centrifuge at high speed (e.g., 10,000-20,000 x g) for 15-30 minutes at 4°C to pellet insoluble material[15].

-

Collect the supernatant and determine the protein concentration using a Bradford assay. Samples can be stored at -80°C.

-

-

Assay Reaction (96-well plate format):

-

Prepare a master reaction mix containing assay buffer, pyruvate kinase (PK), lactate dehydrogenase (LDH), ADP, and NADH.

-

Add 1-50 µL of sample lysate to each well. For each sample, prepare a parallel "sample blank" well that will not receive the enolase substrate. Adjust the final volume to 50 µL with assay buffer.

-

Initiate the reaction by adding 50-100 µL of a solution containing the substrate, 2-phosphoglycerate (2-PGA)[15][16].

-

-

Measurement and Analysis:

-

Immediately begin monitoring the decrease in absorbance at 340 nm (for NADH consumption) or fluorescence (Ex/Em = 535/587 nm for fluorometric kits) every 30-60 seconds for 10-30 minutes[15].

-

Calculate the reaction rate (slope) for each sample from the linear portion of the curve.

-

Subtract the rate of the sample blank from the corresponding sample rate to correct for background.

-

Normalize the activity to the amount of protein loaded (e.g., mU/mg protein). One unit of enolase activity is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmol of 2-PGA to PEP per minute[16].

-

Protocol: Co-Immunoprecipitation (Co-IP) for ENO4-HOATZ Interaction

This protocol is designed to validate the interaction between ENO4 and its processing partner, HOATZ, as demonstrated in the literature[4].

Methodology:

-

Lysate Preparation: Prepare native protein lysates from relevant tissue (e.g., testis) using a non-denaturing Co-IP lysis buffer containing protease inhibitors.

-

Pre-clearing: Incubate the lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-HOATZ antibody) or a negative control IgG overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using an antibody against the "prey" protein (anti-ENO4) to confirm co-precipitation. Include the input lysate as a positive control. A band for ENO4 in the HOATZ IP lane, but not in the control IgG lane, indicates an interaction.

-

Protocol: Western Blotting for ENO4 Maturation

This protocol allows for the visualization of the precursor (~70 kDa) and mature (~60 kDa) forms of ENO4.

Methodology:

-

Protein Extraction and Quantification: Extract total protein from cells or tissues (e.g., wild-type vs. Hoatz knockout testes) using a strong lysis buffer like RIPA. Quantify protein concentration.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for ENO4 overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system. The presence of a ~70 kDa band in knockout models versus a ~60 kDa band in wild-type samples would demonstrate the processing event[4].

Clinical Relevance and Future Directions

The highly specific function of ENO4 makes it a protein of significant clinical interest, particularly in the context of reproductive health.

-

Male Infertility: Studies using knockout mice have definitively shown that ENO4 is essential for male fertility. Disruption of the Eno4 gene leads to severe structural defects in sperm and infertility[4]. Variants in the human ENO4 gene have also been identified as a cause of male infertility[9][11]. This makes ENO4 a potential diagnostic marker and a target for therapies related to male factor infertility.

-

Other Pathologies: A genome-wide association study has suggested a novel association between the ENO4 locus and primary open-angle glaucoma, although the functional link remains to be explored[9].

-

Cancer Metabolism: Unlike ENO1 and ENO2, which are frequently upregulated in various cancers and contribute to the Warburg effect, a direct, significant role for ENO4 in cancer pathogenesis has not been established and its importance remains unclear[6][17].

Future research should focus on obtaining detailed enzymatic kinetics for the purified mature ENO4 protein, elucidating the precise mechanism of HOATZ-mediated cleavage, and exploring its potential role in the function of other motile cilia throughout the body.

Conclusion

ENO4 is a specialized isozyme of the enolase family that challenges the assumption of a universal role in cytosolic glycolysis. Its restricted expression, unique proteolytic maturation mediated by HOATZ, and essential function in providing localized ATP for flagellar and ciliary motility highlight a fascinating example of metabolic adaptation. The current body of evidence firmly establishes ENO4's primary role in motile ciliogenesis and spermatogenesis, making it a critical protein for male fertility. For researchers and drug developers, ENO4 represents a departure from the typical "Warburg effect" enolases studied in cancer, offering instead a specific target related to reproductive and ciliary health.

References

- 1. Enolase - Proteopedia, life in 3D [proteopedia.org]

- 2. fiveable.me [fiveable.me]

- 3. Glycolysis - Wikipedia [en.wikipedia.org]

- 4. Discovery of a Vertebrate-Specific Factor that Processes Flagellar Glycolytic Enolase during Motile Ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enolase - Wikipedia [en.wikipedia.org]

- 6. Knockout of ENO1 leads to metabolism reprogramming and tumor retardation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enolase 1 stimulates glycolysis to promote chemoresistance in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. genecards.org [genecards.org]

- 9. ENO4 enolase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. ENO4 [maayanlab.cloud]

- 11. ENO4 enolase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. ENO4 protein expression summary - The Human Protein Atlas [v22.proteinatlas.org]

- 13. ENO4 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 14. ENO4 protein expression summary - The Human Protein Atlas [v24.proteinatlas.org]

- 15. In vitro enzymatic activity assay for ENOLASE in mammalian cells in culture [protocols.io]

- 16. Enolase Activity Assay [bio-protocol.org]

- 17. Prognostic Value of Enolase Gene Family in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The ENO4 Gene: A Technical Guide to its Discovery, Characterization, and Role in Male Fertility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Enolase 4 (ENO4) is a member of the enolase superfamily, predicted to be a key glycolytic enzyme. While its precise enzymatic characteristics in humans are still under investigation, compelling evidence from genetic studies in both humans and model organisms has established its critical role in male fertility. This technical guide provides a comprehensive overview of the discovery and characterization of the ENO4 gene, with a focus on its function in sperm motility. We present available quantitative data, detailed experimental protocols for key analytical methods, and visualizations of relevant biological pathways and experimental workflows to serve as a resource for researchers in reproductive biology and drug development.

Discovery and Genomic Characterization

The discovery of the human ENO4 gene, also known as C10orf134, was a result of large-scale genome sequencing and annotation efforts, rather than a single targeted gene discovery project. Its identification emerged from the systematic annotation of the human genome, which involved computational predictions of open reading frames (ORFs) and homology searches against known protein families.

Genomic Locus: The human ENO4 gene is located on the long arm of chromosome 10 at position 25.3.[1]

Gene Structure: The gene consists of multiple exons, and alternative splicing results in several transcript variants. The primary transcript, ENST00000341276.11, encodes a protein of 625 amino acids.

Table 1: Genomic and Transcriptomic Details of Human ENO4

| Feature | Details | Reference |

| Gene Symbol | ENO4 | GeneCards |

| Alias | C10orf134 | GeneCards |

| Genomic Location | Chr10: 116,849,481-116,911,788 (GRCh38/hg38) | Ensembl |

| Number of Transcripts | 5 (splice variants) | Ensembl |

| Primary Transcript (MANE Select) | ENST00000341276.11 | Ensembl |

| Encoded Protein | A6NNW6 (UniProt) | UniProt |

| Protein Size | 625 amino acids | UniProt |

Experimental Protocol: Gene Identification and Cloning (Representative)

As a specific protocol for the initial cloning of ENO4 is not available in the literature, a representative protocol for identifying and cloning a gene of interest from genomic DNA is provided below. This process typically follows the identification of a putative gene through bioinformatics.

1. Primer Design and PCR Amplification:

-

Design forward and reverse primers flanking the predicted coding sequence (CDS) of the ENO4 gene based on the genomic sequence available in public databases (e.g., NCBI, Ensembl).

-

Perform PCR using human genomic DNA as a template to amplify the ENO4 gene.

2. Gel Electrophoresis and Purification:

-

Run the PCR product on an agarose gel to verify the size of the amplicon.

-

Excise the band corresponding to the expected size and purify the DNA using a gel extraction kit.

3. Cloning into an Expression Vector:

-

Digest both the purified PCR product and a suitable expression vector (e.g., pET series for bacterial expression) with appropriate restriction enzymes.

-

Ligate the digested ENO4 insert into the linearized vector using T4 DNA ligase.

4. Transformation and Screening:

-

Transform the ligation product into competent E. coli cells.

-

Plate the transformed cells on selective agar plates (e.g., containing an antibiotic corresponding to the resistance gene on the vector).

-

Screen individual colonies by colony PCR or restriction digestion of plasmid DNA to identify clones containing the ENO4 insert.

5. Sequencing:

-

Sequence the plasmid DNA from a positive clone to confirm the identity and integrity of the cloned ENO4 gene.

Protein Characterization and Function

ENO4 is predicted to function as a phosphopyruvate hydratase, an enzyme that catalyzes the conversion of 2-phospho-D-glycerate to phosphoenolpyruvate in the glycolytic pathway. However, it is noted that the human ENO4 protein lacks a conserved glutamic acid active site residue, which raises questions about its enzymatic activity.[2]

Table 2: Predicted Molecular and Cellular Functions of ENO4

| Function Category | Predicted Function | GO Term |

| Molecular Function | Phosphopyruvate hydratase activity | GO:0004634 |

| Magnesium ion binding | GO:0000287 | |

| Biological Process | Glycolytic process | GO:0006096 |

| Flagellated sperm motility | GO:0001539 | |

| Cellular Component | Sperm principal piece | GO:0097223 |

| Phosphopyruvate hydratase complex | GO:0000015 |

Experimental Protocol: Recombinant Protein Expression and Purification (Representative)

1. Expression:

-

Transform an expression vector containing the ENO4 coding sequence into a suitable bacterial expression strain (e.g., E. coli BL21(DE3)).

-

Grow the bacterial culture to an optimal density (OD600 of 0.6-0.8) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Incubate the culture for several hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

2. Lysis:

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer containing lysozyme and protease inhibitors.

-

Lyse the cells by sonication on ice.

3. Purification:

-

Centrifuge the lysate to pellet cell debris.

-

If the protein is tagged (e.g., with a His-tag), apply the supernatant to an appropriate affinity chromatography column (e.g., Ni-NTA resin).

-

Wash the column to remove non-specifically bound proteins.

-

Elute the recombinant ENO4 protein using a high concentration of imidazole or a pH gradient.

4. Dialysis and Storage:

-

Dialyze the purified protein against a storage buffer to remove the eluting agent and to ensure protein stability.

-

Store the purified protein at -80°C.

Experimental Protocol: Enolase Activity Assay (Representative)

This coupled enzymatic assay can be used to measure the activity of enolase.

1. Reaction Mixture:

-

Prepare a reaction buffer containing triethanolamine buffer, MgSO₄, KCl, ADP, NADH, lactate dehydrogenase, and pyruvate kinase.

2. Assay Procedure:

-

Add the purified recombinant ENO4 protein to the reaction mixture in a 96-well plate.

-

Initiate the reaction by adding the substrate, 2-phospho-D-glycerate.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

3. Calculation:

-

The rate of the reaction is proportional to the enolase activity. One unit of enolase activity is defined as the amount of enzyme that converts 1 µmol of 2-phospho-D-glycerate to phosphoenolpyruvate per minute.

Table 3: Hypothetical Enzyme Kinetic Parameters for Human ENO4

| Parameter | Value | Description |

| Km (2-phospho-D-glycerate) | To be determined | Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. |

| Vmax | To be determined | Maximum reaction rate. |

| kcat | To be determined | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. |

Note: Specific kinetic parameters for human ENO4 have not been reported in the literature. The values for other human enolase isoforms, such as muscle enolase, have been determined and could serve as a point of comparison.

Role in Male Fertility and Sperm Motility

The most well-characterized function of ENO4 is its essential role in male fertility. Studies using a knockout mouse model (Eno4Gt/Gt) have demonstrated that the absence of ENO4 leads to male infertility.[1][3]

Table 4: Phenotypic Characterization of Eno4 Knockout Mice

| Phenotype | Wild-Type | Eno4Gt/Gt | Reference |

| Fertility | Fertile | Infertile | [3] |

| Epididymal Sperm Number | Normal | 2-fold lower | [3] |

| Sperm Motility | Normal | Substantially reduced | [3] |

| Sperm Morphology | Normal | Coiled flagellum, disorganized fibrous sheath | [3] |

In humans, a homozygous variant (c.293A>G, p.(Lys98Arg)) in the ENO4 gene has been identified in a family with asthenozoospermia (reduced sperm motility) and abnormal sperm morphology, further cementing the gene's importance in human male reproduction.[4]

Experimental Workflow: Generation of Eno4 Knockout Mice

The following workflow describes the gene trap method used to generate Eno4 knockout mice.

Caption: Workflow for generating Eno4 knockout mice.

Signaling Pathways

ENO4's role in sperm motility is intrinsically linked to the generation of ATP through glycolysis. The energy produced is crucial for powering the flagellar movement. While the direct upstream and downstream signaling partners of ENO4 are not fully elucidated, its function places it within the broader context of metabolic and motility-regulating pathways in sperm. The PI3K/AKT pathway has been implicated in the regulation of sperm motility, and it is plausible that ENO4's activity is influenced by or contributes to this signaling cascade.[5][6][7]

Hypothetical Signaling Pathway Involving ENO4 in Sperm

The following diagram illustrates a hypothetical model where the PI3K/AKT pathway, known to be important for sperm motility, may influence the metabolic activity of the glycolytic pathway, in which ENO4 is a key enzyme.

Caption: Hypothetical PI3K/AKT pathway regulating sperm motility via glycolysis.

Conclusion and Future Directions

The characterization of the ENO4 gene has provided significant insights into the molecular basis of male fertility. While its role as a critical component for sperm motility is well-established through knockout studies and the identification of disease-causing mutations in humans, further research is required to fully elucidate its biochemical properties and regulatory mechanisms.

Future research should focus on:

-

Enzymatic Characterization: Determining the kinetic parameters of recombinant human ENO4 to confirm its predicted enzymatic activity.

-

Regulatory Pathways: Identifying the specific upstream signaling molecules that regulate ENO4 expression and activity in spermatids and mature sperm.

-

Protein-Protein Interactions: Uncovering the interaction partners of ENO4 within the sperm flagellum to better understand its role in the structural and functional integrity of this complex organelle.

-

Therapeutic Potential: Investigating whether modulation of ENO4 activity could be a viable strategy for the treatment of certain forms of male infertility.

This technical guide provides a foundation for further investigation into the multifaceted role of the ENO4 gene and its protein product. A deeper understanding of ENO4 will undoubtedly contribute to the development of novel diagnostics and therapeutics for male reproductive health.

References

- 1. Disruption of a spermatogenic cell-specific mouse enolase 4 (eno4) gene causes sperm structural defects and male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hgw0.cse.ucsc.edu [hgw0.cse.ucsc.edu]

- 3. Human Genome Project - Wikipedia [en.wikipedia.org]

- 4. A variant in sperm-specific glycolytic enzyme enolase 4 (ENO4) causes human male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reproduction-abstracts.org [reproduction-abstracts.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

Preliminary Studies of Nectin-4 in Breast Cancer Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on Nectin-4 (initially referenced as EN4) in various breast cancer models. Nectin-4, a cell adhesion molecule, has emerged as a promising therapeutic target due to its differential expression in tumor tissues compared to normal adult tissues. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the intricate signaling pathways associated with Nectin-4 in breast cancer.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Nectin-4 expression and the efficacy of Nectin-4-targeted therapies in breast cancer models.

Table 1: Nectin-4 Expression in Breast Cancer Subtypes

| Breast Cancer Subtype | Method | Nectin-4 Expression Level | Reference |

| Ductal Carcinoma | IHC | 61% of cases showed positive expression. | [1] |

| Lobular Carcinoma | IHC | 6% of cases showed positive expression. | [1] |

| ER/PR-Negative Tumors | IHC | Nearly all cases (all but one) expressed Nectin-4. | [1] |

| Triple-Negative Breast Cancer (TNBC) | IHC | High expression associated with poorer prognosis. | [2] |

| HR+/HER2- | RNA-Seq | 28% of patients had medium/high expression. | [3] |

| HER2+ | RNA-Seq | 29% of patients had medium/high expression. | [3] |

| TNBC | RNA-Seq | 49% of patients had medium/high expression. | [3] |

Table 2: Preclinical Efficacy of Enfortumab Vedotin (Anti-Nectin-4 ADC) in Xenograft Models

| Cancer Model | Treatment | Outcome | Reference |

| Breast Cancer Xenograft | Enfortumab Vedotin | Significant inhibition of tumor growth and tumor regression. | [4][5] |

| TNBC Xenograft (MDA-MB-468) | 9MW2821 (Anti-Nectin-4 ADC) | Equivalent or superior antitumor activity compared to Enfortumab Vedotin. | [6] |

| SUM190 Breast Cancer Xenograft | N41mab-MMAE (Anti-Nectin-4 ADC) | Initial tumor sensitivity followed by the development of resistance. | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the preliminary studies of Nectin-4 in breast cancer are provided below.

Immunohistochemistry (IHC) for Nectin-4 Expression

This protocol outlines the general steps for detecting Nectin-4 protein expression in formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue sections.

Materials:

-

FFPE breast cancer tissue sections (4-5 µm)

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Primary antibody: Anti-Nectin-4 monoclonal antibody

-

Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval solution.

-

Heat in a water bath or pressure cooker according to manufacturer's instructions (e.g., 95°C for 20 minutes).

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Wash slides with PBS.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Rinse with PBS.

-

Block non-specific binding with a blocking serum (e.g., goat serum) for 30 minutes.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary anti-Nectin-4 antibody at a predetermined optimal dilution overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash slides with PBS.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash slides with PBS.

-

Apply DAB substrate solution and incubate until the desired brown color develops.

-

Rinse with distilled water to stop the reaction.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

Rinse with water.

-

Dehydrate through a graded ethanol series and clear with xylene.

-

Mount with a permanent mounting medium.

-

Flow Cytometry (FACS) for Cell Surface Nectin-4 Expression

This protocol describes the detection of Nectin-4 on the surface of breast cancer cells.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, T47D)

-

Cell scraper or trypsin-EDTA

-

FACS buffer (PBS with 2% FBS)

-

Primary antibody: Anti-Nectin-4 monoclonal antibody or isotype control

-

Secondary antibody: Fluorochrome-conjugated anti-mouse/rabbit IgG

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest cells using a cell scraper or brief trypsinization.

-

Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in FACS buffer.

-

-

Antibody Staining:

-

Aliquot approximately 1x10^6 cells per tube.

-

Add the primary anti-Nectin-4 antibody or isotype control at the recommended concentration.

-

Incubate on ice for 30-60 minutes in the dark.

-

Wash cells twice with FACS buffer.

-

Resuspend the cell pellet in FACS buffer.

-

Add the fluorochrome-conjugated secondary antibody.

-

Incubate on ice for 30 minutes in the dark.

-

Wash cells twice with FACS buffer.

-

-

Data Acquisition:

-

Resuspend cells in 500 µL of FACS buffer.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Gate on the live cell population based on forward and side scatter properties.

-

Analyze the fluorescence intensity to determine the percentage of Nectin-4 positive cells.

-

In Vivo Xenograft Model for Efficacy Studies

This protocol provides a general framework for establishing and utilizing a breast cancer xenograft model to evaluate the anti-tumor activity of Nectin-4-targeting agents like enfortumab vedotin.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Nectin-4-expressing breast cancer cells (e.g., MDA-MB-468)

-

Matrigel (optional)

-

Enfortumab vedotin or vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation:

-

Harvest and resuspend breast cancer cells in sterile PBS or culture medium, with or without Matrigel.

-

Subcutaneously inject approximately 1-5 x 10^6 cells into the flank or mammary fat pad of each mouse.

-

-

Tumor Growth and Monitoring:

-

Monitor mice regularly for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Treatment Administration:

-

Administer enfortumab vedotin or vehicle control via the appropriate route (e.g., intravenous injection) and schedule as determined by the study design.

-

-

Efficacy Evaluation:

-

Continue monitoring tumor growth and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC, western blot).

-

Compare tumor growth inhibition between the treatment and control groups.

-

Signaling Pathways and Visualizations

Nectin-4 has been implicated in the activation of key oncogenic signaling pathways in breast cancer, primarily the PI3K/Akt and WNT/β-catenin pathways.

Nectin-4 and the PI3K/Akt Signaling Pathway

Nectin-4 can promote cell proliferation, survival, and migration through the activation of the PI3K/Akt pathway.[8][9] In some contexts, Nectin-4 interacts with the receptor tyrosine kinase ErbB2 (HER2), leading to enhanced PI3K/Akt signaling.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Wnt/β-catenin signaling pathway: A potential therapeutic target in the treatment of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nectin-4 is a new histological and serological tumor associated marker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Wnt signaling in human and mouse breast cancer: Focusing on Wnt ligands, receptors and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted therapeutic strategies for Nectin-4 in breast cancer: Recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nectin-4 is a breast cancer stem cell marker that induces WNT/β-catenin signaling via Pi3k/Akt axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An Exploratory Analysis of ENO4 Gene Variants: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive exploratory analysis of the Enolase 4 (ENO4) gene and its variants. It is intended for researchers, scientists, and drug development professionals interested in the functional implications of ENO4 genetic variations. This document summarizes the current understanding of ENO4's role in cellular metabolism, its association with male infertility and primary open-angle glaucoma, and presents available data on specific variants. Detailed experimental protocols for studying ENO4 variants and signaling pathway diagrams are also provided to facilitate further research in this area.

Introduction to ENO4

Enolase 4 is a protein encoded by the ENO4 gene in humans. It belongs to the enolase family of enzymes, which are crucial components of the glycolytic and gluconeogenesis pathways.[1] Specifically, enolases catalyze the conversion of 2-phospho-D-glycerate to phosphoenolpyruvate. The ENO4 gene is located on chromosome 10 at position 10q25.3.[2]

Functionally, ENO4 is predicted to have phosphopyruvate hydratase activity and is involved in the glycolytic process.[1][3] It is particularly noted for its essential role in sperm motility and the structural integrity of the sperm flagellum.[4] Disruption of the Eno4 gene in mice leads to male infertility, characterized by reduced sperm count, abnormal sperm morphology, and significantly decreased motility.[5][6] In humans, a specific variant in ENO4 has been linked to male infertility.[2] Additionally, genetic association studies have suggested a potential link between the ENO4 locus and an increased risk of primary open-angle glaucoma in individuals of African descent.[7][8]

Quantitative Data on ENO4 Gene Variants

Quantitative data on ENO4 gene variants from large-scale population studies are limited. However, specific variants of clinical interest have been reported.

A homozygous missense variant, c.293A>G, resulting in an amino acid change from Lysine to Arginine at position 98 (p.(Lys98Arg)), has been identified in two brothers from a consanguineous family with asthenozoospermia (reduced sperm motility) and abnormal sperm morphology. This variant segregated with the infertility phenotype within the family.

| Variant ID | Gene | Chromosome | Position (GRCh38) | Reference Allele | Alternate Allele | Amino Acid Change | Clinical Significance |

| c.293A>G | ENO4 | 10 | 116887848 | A | G | p.(Lys98Arg) | Male Infertility |

Table 1: Summary of the clinically significant c.293A>G variant in the ENO4 gene.

Signaling Pathways Involving ENO4

ENO4 is a key enzyme in the glycolysis pathway, which is a fundamental process for energy production in the cell. The primary role of enolase is to catalyze the ninth step of glycolysis.

Glycolysis Pathway

The following diagram illustrates the central role of ENO4 in the glycolytic pathway.

References

- 1. genecards.org [genecards.org]

- 2. ENO4 enolase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. ENO4 [maayanlab.cloud]

- 4. Progress in the biological function of alpha-enolase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disruption of a Spermatogenic Cell-Specific Mouse Enolase 4 (Eno4) Gene Causes Sperm Structural Defects and Male Infertility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ENO4 enolase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Update on the Genetics of Primary Open-Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MYC Inhibitors in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The MYC family of proto-oncogenes, particularly c-MYC, are among the most frequently dysregulated genes in human cancers, playing a pivotal role in tumor initiation, maintenance, and progression.[1] As a master transcriptional regulator, MYC controls a vast network of genes involved in cell proliferation, metabolism, and apoptosis, making it a highly attractive, albeit challenging, therapeutic target.[2][3] This technical guide provides a comprehensive overview of the current landscape of MYC inhibitors in oncology, detailing their mechanisms of action, summarizing key preclinical and clinical data, and providing detailed experimental protocols for their evaluation.

Introduction to MYC Biology

The MYC protein is a transcription factor characterized by a basic helix-loop-helix leucine zipper (bHLH-LZ) domain, which is essential for its function.[4] For its activity, MYC must form a heterodimer with its obligate partner, MAX (MYC-associated factor X). This MYC-MAX heterodimer binds to specific DNA sequences known as E-boxes (Enhancer boxes) in the promoter regions of target genes, thereby activating their transcription.[4][5] MYC's transcriptional program is vast, estimated to regulate up to 15% of all human genes, promoting processes critical for tumorigenesis such as cell cycle progression, ribosomal biogenesis, and metabolic reprogramming.[4][6]

Deregulation of MYC in cancer can occur through various mechanisms, including gene amplification, chromosomal translocations, and mutations that enhance its stability.[2][3] The constitutive activation of MYC signaling drives uncontrolled cell proliferation and inhibits differentiation, hallmarks of cancer.[1]

Classification of MYC Inhibitors

Strategies to inhibit MYC's oncogenic activity are broadly categorized into direct and indirect approaches.[7][8]

Direct MYC Inhibitors

Direct inhibitors are designed to interfere with the core functions of the MYC protein itself. The primary strategy in this class is the disruption of the MYC-MAX heterodimerization, which is essential for DNA binding and transcriptional activation.[7] Small molecules have been developed that bind to MYC or the MYC-MAX interface, preventing their association.

A notable example of a direct MYC inhibitor that has reached clinical trials is Omomyc (OMO-103) . Omomyc is a mini-protein derived from the bHLH-LZ domain of MYC that acts as a dominant negative, binding to MYC and preventing it from interacting with MAX and binding to DNA.[9]

Indirect MYC Inhibitors

Indirect inhibitors target upstream regulators or downstream effectors of the MYC signaling pathway.[8][10] This approach circumvents the challenges of directly targeting the "undruggable" MYC protein.

A prominent class of indirect MYC inhibitors is the BET (Bromodomain and Extra-Terminal domain) inhibitors , such as JQ1 . BET proteins, particularly BRD4, are epigenetic readers that play a crucial role in the transcriptional activation of MYC.[11] By binding to acetylated histones at the MYC promoter and super-enhancer regions, BRD4 recruits the transcriptional machinery necessary for MYC expression.[12] BET inhibitors competitively bind to the bromodomains of BET proteins, displacing them from chromatin and thereby suppressing MYC transcription.[11]

Synthetic Lethal Approaches

Synthetic lethality arises when the combination of two genetic alterations (or a genetic alteration and a drug) results in cell death, while either event alone is viable. In the context of MYC, this strategy involves identifying and targeting vulnerabilities that are specifically present in MYC-driven cancer cells.[7] For instance, inhibitors of kinases like GSK3β, which is involved in MYC protein stability, have been explored as a synthetic lethal approach.[7]

Data Presentation: Efficacy of MYC Inhibitors

The following tables summarize key quantitative data for representative MYC inhibitors from preclinical and clinical studies.

Table 1: In Vitro Efficacy of Direct MYC Inhibitors (IC50 Values in µM)

| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Citation |

| 10058-F4 | Leukemia | HL60 | 49.0 | [10] |

| Multiple Myeloma | Various | 21.8 (mean) | [13] | |

| MYCMI-6 | Various | 60 human cancer cell lines | As low as 0.5 | |

| Celastrol | Leukemia | HL60 | 0.46 | [13] |

| Burkitt Lymphoma | Daudi | 0.09 | [13] | |

| MYCi361 | Prostate Cancer | MycCaP | 2.9 | [10] |

| MYCi975 | Prostate Cancer | PC3 | ~10 | [14] |

Table 2: In Vitro Efficacy of Indirect MYC Inhibitors (IC50 Values in µM)

| Inhibitor | Class | Cancer Type | Cell Line | IC50 (µM) | Citation |

| JQ1 | BET Inhibitor | Multiple Myeloma | Various | 0.25 (mean) | [13] |

| Lung Adenocarcinoma | H1975 | ~1.0 | [7] | ||

| Ovarian/Endometrial Carcinoma | Various | 0.28 - 10.36 | [1] | ||

| Luminal Breast Cancer | MCF7, T47D | Not specified | [4] | ||

| NUT Midline Carcinoma | NMC 797 | 0.004 | [15] |

Table 3: In Vivo Efficacy of MYC Inhibitors in Xenograft Models

| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation |

| Novel c-Myc Inhibitor | Colorectal Cancer (HT29) | 40 mg/kg | 65.5% | [16] |

| Novel c-Myc Inhibitor | Colorectal Cancer (HT29) | 80 mg/kg | 78.4% | [16] |

| MYCi975 | Prostate Cancer (MycCaP) | 100 mg/kg/day | Significant inhibition | |

| MYCMI-7 | Breast Cancer (MDA-MB-231) | 6.25 mg/kg (intratumoral) | Significant inhibition | [17] |

| JQ1 | NUT Midline Carcinoma | 50 mg/kg daily | Tumor regression | [15] |

Table 4: Clinical Trial Data for OMO-103 (Phase I)

| Parameter | Finding | Citation |

| Patient Population | 22 patients with advanced solid tumors | [2][18] |

| Dosing | Weekly intravenous infusion (0.48 to 9.72 mg/kg) | [18] |

| Safety | Generally well-tolerated; most common adverse events were mild infusion-related reactions | [2] |

| Efficacy (Best Response) | 8 out of 12 evaluable patients had stable disease | [2][18] |

| One pancreatic cancer patient had 8% tumor shrinkage and a significant decrease in circulating tumor DNA | [2] | |

| One patient with a salivary gland tumor had stable disease for over 15 months | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of MYC inhibitors.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of MYC inhibitors on cancer cell proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]

-

Inhibitor Treatment: Prepare serial dilutions of the MYC inhibitor in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired inhibitor concentrations. Include a vehicle control (e.g., DMSO).[5]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[5]

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Western Blot Analysis for MYC Protein Levels

This protocol is used to determine the effect of MYC inhibitors on the expression of MYC protein.

-

Cell Lysis: Treat cells with the MYC inhibitor for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[10]

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against MYC (e.g., anti-c-Myc antibody, clone 9E10) diluted in blocking buffer overnight at 4°C.[10]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

-

Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[10]

Quantitative Real-Time PCR (qRT-PCR) for MYC Target Gene Expression

This protocol is used to measure the effect of MYC inhibitors on the transcription of MYC target genes.

-

RNA Extraction: Treat cells with the MYC inhibitor. Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).[19]

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[20]

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the MYC target gene of interest. Use primers for a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[19][20]

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[19]

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between inhibitor-treated and control samples.[20]

Chromatin Immunoprecipitation (ChIP)

This protocol is used to determine if a MYC inhibitor affects the binding of MYC to the promoter regions of its target genes.

-

Cross-linking: Treat cells with the MYC inhibitor. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.[7]

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.[7][21]

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody against MYC or a control IgG.[7]

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.[7]

-

Washing: Wash the beads extensively to remove non-specific binding.[7]

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.[7]

-

DNA Purification: Purify the immunoprecipitated DNA.[7]

-

Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of known MYC target genes.[2]

Co-Immunoprecipitation (Co-IP) for MYC-MAX Interaction

This protocol is used to assess the ability of a direct MYC inhibitor to disrupt the interaction between MYC and MAX.

-

Cell Lysis: Treat cells with the inhibitor. Lyse the cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40) supplemented with protease inhibitors.[13][22]

-

Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.[22]

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against MAX (or MYC) overnight at 4°C.[13]

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.[13]

-

Washing: Wash the beads several times with lysis buffer.[22]

-

Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.[22]

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against MYC (or MAX) to detect the co-immunoprecipitated protein.[13]

Electrophoretic Mobility Shift Assay (EMSA)

This protocol is used to directly assess the ability of a MYC inhibitor to prevent the binding of the MYC-MAX heterodimer to its DNA E-box sequence in vitro.

-

Probe Labeling: Synthesize and label a double-stranded DNA oligonucleotide containing the consensus E-box sequence (5'-CACGTG-3') with a radioactive (e.g., 32P) or non-radioactive (e.g., biotin) label.[4][14]

-

Binding Reaction: Incubate purified recombinant MYC and MAX proteins with the labeled probe in a binding buffer. For inhibitor studies, pre-incubate the proteins with the inhibitor before adding the probe.[23]

-

Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.[14][23]

-

Detection: Detect the labeled probe by autoradiography (for radioactive labels) or a chemiluminescent or colorimetric detection method (for non-radioactive labels). A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex.[14]

In Vivo Xenograft Studies

This protocol is used to evaluate the anti-tumor efficacy of MYC inhibitors in a living organism.

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[6]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Inhibitor Treatment: Randomize the mice into treatment and control groups. Administer the MYC inhibitor via an appropriate route (e.g., intraperitoneal, oral gavage, or intravenous) at a predetermined dose and schedule. The control group receives the vehicle.[6]

-

Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers.[6]

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).[6]

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to MYC and its inhibitors.

The Core MYC-MAX Signaling Pathway

Caption: The core MYC-MAX signaling pathway leading to cell proliferation.

Mechanism of Action of Direct and Indirect MYC Inhibitors

Caption: Mechanisms of action for direct and indirect MYC inhibitors.

Experimental Workflow for Evaluating a Novel MYC Inhibitor

Caption: A typical experimental workflow for the development of a MYC inhibitor.

Conclusion and Future Directions